(1-Benzoylpiperidin-4-yl)methanamine
Overview
Description
“(1-Benzoylpiperidin-4-yl)methanamine” is a chemical compound that has been studied for its potential antidepressant activity . It is a novel structure compound that exerts dual effect on the serotonergic system, as both 5-HT1A receptor agonist and 5-HT uptake blocker .
Synthesis Analysis
A series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were synthesized and evaluated for the serotonin reuptake inhibitory abilities and binding affinities to the 5-HT1A receptor .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives have been designed as “biased agonists” of serotonin 5-HT1A receptors .Chemical Reactions Analysis
The compounds were tested in signal transduction assays (ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment) which identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives .Physical and Chemical Properties Analysis
The lead structure, (3-chloro-4-fluorophenyl) (4-fluoro-4- (((2- (pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (17, NLX-204), displayed high selectivity in the SafetyScreen44 panel (including hERG channel), high solubility, metabolic stability, and Caco-2 penetration and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein .Scientific Research Applications
Antidepressant-Like Activity
A significant application of (1-Benzoylpiperidin-4-yl)methanamine derivatives is found in the development of serotonin 5-HT1A receptor-biased agonists. These compounds, such as NLX-204, have shown promise as antidepressants. They preferentially activate ERK1/2 phosphorylation in the brain and exhibit potent antidepressant-like activity in animal models, potentially offering a new avenue for treating depression (Sniecikowska et al., 2019).
Biased Agonism in Drug Discovery
The research in this field also extends to designing novel 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives as biased agonists targeting serotonin 5-HT1A receptors. These compounds show distinct signaling profiles and in vivo effects, suggesting potential as drug candidates for central nervous system pathologies with enhanced therapeutic activity and reduced side effects (Sniecikowska et al., 2020).
Advances in 5-HT1A Receptor Drug Discovery
The discovery of biased agonists like NLX-101 (a derivative of 1-(1-Benzoylpiperidin-4-yl)methanamine) offers new opportunities in treating CNS disorders. These compounds are designed to selectively activate 5-HT1A receptors in specific brain regions, showing rapid-acting antidepressant-like and procognitive properties in animal models (Sniecikowska et al., 2019).
Antimicrobial Properties
Some derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have been studied for their antimicrobial properties. These compounds have shown variable degrees of antibacterial and antifungal activity (Visagaperumal et al., 2010).
Anticonvulsant Activity
Research has also explored the use of certain Schiff bases of 1-(1-Benzoylpiperidin-4-yl)methanamine for their potential anticonvulsant properties. These compounds have shown promising results in various models of seizures, suggesting their applicability in treating convulsive disorders (Pandey & Srivastava, 2011).
Mechanism of Action
Target of Action
The primary target of (1-Benzoylpiperidin-4-yl)methanamine is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
This compound acts as a biased agonist at the serotonin 5-HT1A receptor . It preferentially induces the phosphorylation of Extracellular Regulated Kinases 1/2 (ERK1/2), a type of protein kinase that plays a key role in the regulation of various cellular processes .
Biochemical Pathways
Upon binding to the 5-HT1A receptor, this compound triggers a series of biochemical reactions that lead to the phosphorylation of ERK1/2 . This, in turn, can influence various downstream effects, including changes in gene expression, cell proliferation, and apoptosis.
Result of Action
The activation of the 5-HT1A receptor by this compound and the subsequent phosphorylation of ERK1/2 can lead to robust antidepressant-like activity . This is likely due to the role of the 5-HT1A receptor and ERK1/2 in mood regulation.
Future Directions
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXTXWBKNWENJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262864-18-6 | |
Record name | (1-benzoylpiperidin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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